molecular formula C13H15BClF3O3 B12280547 5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid pinacol ester

5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B12280547
M. Wt: 322.52 g/mol
InChI Key: YEYAEMZYDDNXKQ-UHFFFAOYSA-N
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Description

5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds under mild conditions, making it a versatile reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane at room temperature. The reaction mixture is then purified by column chromatography to obtain the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the chloro or trifluoromethyl groups, resulting in the formation of various reduced derivatives.

    Substitution: The compound is highly reactive in nucleophilic substitution reactions, especially at the chloro position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

    Suzuki–Miyaura Coupling: Widely used in the formation of carbon-carbon bonds in the synthesis of complex organic molecules.

    Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Biology and Medicine:

Industry:

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in Suzuki–Miyaura cross-coupling reactions. The mechanism involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to an electrophilic partner, resulting in the formation of a new carbon-carbon bond. The molecular targets include various organic substrates, and the pathways involved are primarily related to palladium-catalyzed cross-coupling reactions .

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Hydroxyphenylboronic acid pinacol ester
  • 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester

Comparison:

Properties

Molecular Formula

C13H15BClF3O3

Molecular Weight

322.52 g/mol

IUPAC Name

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenol

InChI

InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)7-5-8(13(16,17)18)10(19)9(15)6-7/h5-6,19H,1-4H3

InChI Key

YEYAEMZYDDNXKQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)C(F)(F)F

Origin of Product

United States

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